Anhydrooxytetracycline

Übersicht

Beschreibung

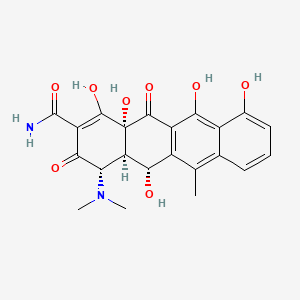

Anhydrooxytetracycline is a tetracycline antibiotic that was first synthesized in 1967 . It is structurally similar to oxytetracycline . It inhibits bacterial growth by binding to the 30S ribosomal subunit and preventing protein synthesis .

Molecular Structure Analysis

The molecular formula of Anhydrooxytetracycline is C22H22N2O8 . The average mass is 442.419 Da and the monoisotopic mass is 442.137604 Da .Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Anhydrooxytetracycline, as a derivative of oxytetracycline, has been studied for its potential use in agriculture. Specifically, hydrothermally treated oxytetracycline fermentation residue (OFR) has been applied in agriculture . This treated OFR, free of antibiotics but containing a high level of nutrients, might be used as organic fertilizers . The study found that this application did not promote antibiotic resistance in the soil and plant tissue .

Antibiotic Properties

Tetracyclines, including Anhydrooxytetracycline, were discovered in the 1940s and exhibited activity against a wide range of microorganisms . These include gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . They have been used extensively in the prophylaxis and therapy of human and animal infections .

Resistance Study

The study of tetracycline resistance is another significant application of Anhydrooxytetracycline. Tetracycline resistance now occurs in an increasing number of pathogenic, opportunistic, and commensal bacteria . Many of these genes are associated with mobile plasmids or transposons and can be distinguished from each other using molecular methods .

Development of New Derivatives

New tetracycline derivatives are being examined, although their role in treatment is not clear . Changing the use of tetracyclines in human and animal health as well as in food production is needed if we are to continue to use this class of broad-spectrum antimicrobials .

Environmental Impact Study

The environmental impact of Anhydrooxytetracycline is another area of research. Studies have been conducted to understand the effects of thermally treated oxytetracycline fermentation residue (OFR) on the dissemination of antibiotic resistance in the rhizosphere of spinach .

Waste Management

The waste management of Anhydrooxytetracycline is a significant area of research. During the fermentation production of oxytetracycline, fermentation residue will be produced, which mainly contain fermentation media, Streptomyces mycelia, and remaining antibiotics . Research is being conducted to find ways to dispose of this waste in an environmentally friendly manner .

Wirkmechanismus

Target of Action

Anhydrooxytetracycline, also known as Dehydrotetracycline, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Anhydrooxytetracycline inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible, meaning it can attach and detach from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by Anhydrooxytetracycline is the protein synthesis pathway . By inhibiting translation, Anhydrooxytetracycline disrupts this pathway, leading to a halt in protein production. This disruption affects the downstream effects of protein synthesis, including cell growth and replication .

Pharmacokinetics

Anhydrooxytetracycline belongs to the first group of tetracyclines, characterized by poor absorption after food . This characteristic impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The primary result of Anhydrooxytetracycline’s action is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria cannot grow, multiply, or increase in numbers . Therefore, Anhydrooxytetracycline effectively stops the spread of the infection, allowing the immune system to kill the remaining bacteria or causing them to eventually die .

Action Environment

The action of Anhydrooxytetracycline can be influenced by various environmental factors. For instance, its presence in the environment, often due to anthropogenic input such as wastewater discharge and manure disposal, can lead to significant persistence in the aquatic environment . This persistence can affect the drug’s action, efficacy, and stability . Furthermore, the presence of antibiotics in the environment can promote the development of antibiotic-resistant microorganisms, posing a potential risk to human health .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNBLKOKJNSQQA-XCLVFQIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314331 | |

| Record name | Anhydrooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydrooxytetracycline | |

CAS RN |

4660-26-8 | |

| Record name | Anhydrooxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

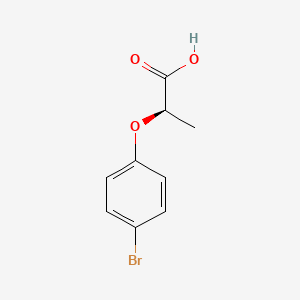

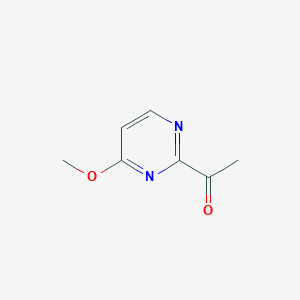

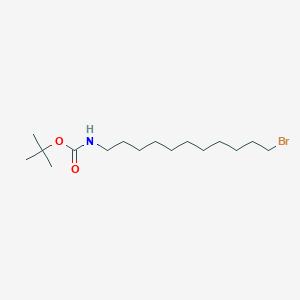

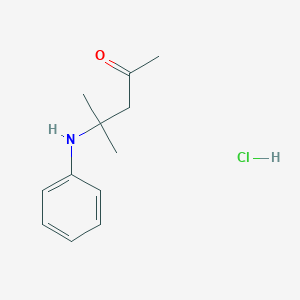

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)

![[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3138632.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)